molecular formula C19H15NO4S B2899436 methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate CAS No. 441290-60-4

methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2899436
CAS No.: 441290-60-4
M. Wt: 353.39
InChI Key: ASUBGPJYTLVIKC-UHFFFAOYSA-N
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Description

Methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound characterized by a 4-acetylbenzamido substituent at the 3-position of the benzothiophene core and a methyl ester group at the 2-position. The benzothiophene scaffold is notable for its ability to participate in π-π stacking and hydrogen bonding, which can influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 3-[(4-acetylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-11(21)12-7-9-13(10-8-12)18(22)20-16-14-5-3-4-6-15(14)25-17(16)19(23)24-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUBGPJYTLVIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate typically involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method provides a rapid and efficient route to the desired benzothiophene scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in disease pathways.

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that certain benzothiophene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action for this compound requires further investigation, but its structural similarities to known anticancer agents suggest potential efficacy.

Study Findings
Study A (2020)Methyl derivatives of benzothiophene showed significant cytotoxicity against breast cancer cell lines.
Study B (2021)Induced apoptosis in lung cancer cells through mitochondrial pathways.

Antimicrobial Properties

Benzothiophene derivatives have also been explored for their antimicrobial activities. Preliminary studies suggest that this compound could exhibit antibacterial effects against various pathogens, including resistant strains.

Pathogen Tested Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Drug Development

The compound's unique structure makes it a candidate for further drug development, particularly in designing new pharmaceuticals targeting specific diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in optimizing its pharmacological properties. Modifications to the benzamido group or the carboxylate moiety may enhance its bioactivity or selectivity.

Case Study: Synthesis and Characterization

A recent study detailed the synthesis of this compound using a multi-step reaction involving key intermediates. Characterization techniques such as NMR and mass spectrometry confirmed the compound's structure.

Clinical Trials

While there are no published clinical trials specifically for this compound, related benzothiophene derivatives have entered clinical phases, demonstrating the potential for this class of compounds in therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate with structurally related derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Diversity and Reactivity

The target compound features a 4-acetylbenzamido group, which introduces both steric bulk and electron-withdrawing effects due to the acetyl moiety. This contrasts with other derivatives synthesized via copper-catalyzed cross-coupling reactions (Table 1):

Compound Name (Example) Substituent at 3-Position Key Functional Groups Yield (%) Melting Point (°C) Reference
Methyl 3-[(4-Methoxyphenyl)amino]-... 4-Methoxyphenylamino Electron-donating (-OCH₃) 86 103–104
Methyl 3-[(4-Fluorophenyl)amino]-... 4-Fluorophenylamino Electron-withdrawing (-F) 94 92–93
Methyl 3-[(4-Nitrophenyl)amino]-... 4-Nitrophenylamino Strongly electron-withdrawing (-NO₂) 60 139–140
Target compound 4-Acetylbenzamido Electron-withdrawing (-COCH₃) N/A N/A -

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) typically enhance nucleophilic reactivity, facilitating higher yields in cross-coupling reactions (e.g., 86% for 3a ).
  • Electron-withdrawing groups (e.g., -NO₂, -F) reduce electron density at the reaction center, often requiring optimized catalytic conditions. For example, nitro-substituted derivatives (3i–k) exhibit moderate yields (60–79%) .
Physicochemical Properties

Melting Points :

  • Derivatives with polar substituents (e.g., -NO₂, -OH) exhibit higher melting points (139–210°C) due to enhanced intermolecular interactions .
  • Fluorinated derivatives (e.g., 3c, 3d) have lower melting points (92–127°C), reflecting reduced polarity .

Spectroscopic Data :

  • ¹H-NMR : Aromatic protons in the benzothiophene core resonate at δ 7.2–8.5 ppm, while substituents like -OCH₃ appear as singlets at δ 3.8–4.0 ppm .
  • IR : Amide C=O stretches (~1650 cm⁻¹) and ester C=O stretches (~1700 cm⁻¹) are characteristic .
Crystallographic and Structural Insights

These programs are critical for confirming bond lengths, angles, and non-covalent interactions in similar heterocycles.

Biological Activity

Methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiophene core, which is known for its potential pharmacological properties. The presence of the acetylbenzamide moiety enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Research has shown that benzothiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various benzo[b]thiophene derivatives against Staphylococcus aureus, it was found that structural modifications, such as the introduction of hydrophobic groups, can significantly influence antimicrobial efficacy. For instance, compounds with higher hydrophobicity demonstrated enhanced activity against resistant strains, with minimum inhibitory concentrations (MICs) varying based on structural features .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

CompoundMIC (µg/mL)Activity Against
III.a256S. aureus (ATCC 29213)
III.b>256S. aureus (MDR)
III.c>256S. aureus (Daptomycin-resistant)
III.d>256S. aureus
III.e128S. aureus (MDR)
III.f32S. aureus

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that highlight its ability to inhibit cancer cell proliferation. For example, compounds derived from benzothiophenes have been shown to induce apoptosis in human cancer cell lines such as HeLa and A549 cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using human adenocarcinomic alveolar basal epithelial cells (A549), several benzothiophene derivatives were tested for their effects on cell viability. Notably, compound II.b showed no cytotoxicity at concentrations up to 128 µg/mL, indicating a favorable selectivity index for further development in cancer therapeutics .

Enzyme Inhibition

Benzothiophene derivatives have also been investigated for their enzyme inhibitory activities, particularly against cholinesterases (AChE and BChE). In one study, several analogues exhibited IC50 values ranging from 20.8 to 121.7 µM against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM)Target Enzyme
Compound A20.8AChE
Compound B50.0AChE
Compound C121.7BChE

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiophene core followed by amide coupling with 4-acetylbenzoyl chloride. Key steps include:

  • Nucleophilic substitution to introduce the carboxylate group at position 2 of the benzothiophene ring.
  • Amide coupling using reagents like EDCI/HOBt to attach the 4-acetylbenzamide group at position 3 .
  • Optimization strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., acetyl group at δ 2.6 ppm) and carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 383.08) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Detect amide C=O stretch (~1650 cm1^{-1}) and ester C-O (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions or cellular models. To address this:

  • Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control for variables like serum concentration .
  • Comparative studies : Test the compound alongside structurally similar derivatives (e.g., fluorinated analogs) to isolate substituent effects .
  • Mechanistic validation : Employ molecular docking to verify binding affinity to targets like kinases or proteases, correlating computational data with experimental IC50_{50} values .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?

  • Methodological Answer : SAR studies should systematically modify key substituents:

  • 4-Acetylbenzamido group : Replace the acetyl moiety with electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • Benzothiophene core : Introduce methyl or chloro substituents at position 5 to enhance lipophilicity and membrane permeability .
  • In silico modeling : Use tools like AutoDock Vina to predict binding modes and prioritize derivatives with higher predicted affinity .

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer : Ambiguities often arise from rotamers or impurities. Solutions include:

  • Variable-temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 60°C .
  • 2D NMR techniques : HSQC and HMBC correlations clarify connectivity between protons and carbons .
  • X-ray crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., CCDC deposition for public validation) .

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